molecular formula C10H8O2 B13749236 2-(3-Oxoprop-1-en-2-yl)benzaldehyde CAS No. 330435-68-2

2-(3-Oxoprop-1-en-2-yl)benzaldehyde

Cat. No.: B13749236
CAS No.: 330435-68-2
M. Wt: 160.17 g/mol
InChI Key: UPZWADKLXUKPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxoprop-1-en-2-yl)benzaldehyde is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . This compound, which features both aldehyde and enone functional groups, is also known by the synonyms 2-Formylcinnamaldehyde and (E)-2-(3-oxoprop-1-en-1-yl)benzaldehyde . Key physical properties include a calculated density of approximately 1.149 g/cm³ and a high boiling point of 331.3°C at 760 mmHg . Researchers should note its flash point of 124.2°C . The specific arrangement of its functional groups makes it a valuable synthetic intermediate, particularly in the development of more complex organic structures. While direct applications for this specific compound are not extensively detailed in the available literature, its high reactivity profile suggests potential use in materials science. For instance, a structurally related compound, 4-{[(1E)-1-Hydroxy-3-oxoprop-1-en-2-yl]sulfanyl}benzoic acid, has been employed as an organic linker in the synthesis of zirconium-based metal-organic frameworks (MOFs) for high-performance hybrid supercapacitors . This indicates that this compound could serve a similar role as a building block for advanced materials with applications in energy storage, optoelectronics, and catalysis. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers handling this compound should consult its safety data sheet (MSDS) and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

330435-68-2

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(3-oxoprop-1-en-2-yl)benzaldehyde

InChI

InChI=1S/C10H8O2/c1-8(6-11)10-5-3-2-4-9(10)7-12/h2-7H,1H2

InChI Key

UPZWADKLXUKPPZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C=O)C1=CC=CC=C1C=O

Origin of Product

United States

Synthetic Methodologies for 2 3 Oxoprop 1 En 2 Yl Benzaldehyde and Its Derivatives

Classical Synthetic Approaches to 2-(3-Oxoprop-1-en-2-yl)benzaldehyde

Traditional methods for the synthesis of this compound and related structures often rely on well-established condensation and multi-step reaction sequences.

Condensation Reactions in the Synthesis of this compound

Condensation reactions, particularly the Claisen-Schmidt condensation, represent a fundamental approach for the formation of α,β-unsaturated carbonyl compounds. In the context of synthesizing the target molecule, a plausible strategy involves the reaction of 2-formylbenzaldehyde with a suitable three-carbon carbonyl compound. However, the direct Claisen-Schmidt condensation of 2-formylbenzaldehyde with acrolein or a related unprotected α-formyl ketone can be challenging due to potential side reactions, including self-condensation of the enolizable carbonyl partner and polymerization of acrolein under basic or acidic conditions.

A more controlled approach would involve the use of an acrolein equivalent or a protected form of the three-carbon aldehyde. For instance, the reaction of 2-formylbenzaldehyde with an acetal-protected 3-oxopropanal could be envisioned, followed by deprotection to reveal the desired product. The reaction conditions, such as the choice of base or acid catalyst and solvent, would be critical to favor the desired cross-condensation over undesired side reactions.

Another classical approach involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. chem-station.comwikipedia.orgwikipedia.orgthermofisher.comorganic-chemistry.orglibretexts.orgyoutube.comlumenlearning.comorganic-chemistry.orgclockss.org The Wittig reaction would utilize a phosphorus ylide, such as formylmethylenetriphenylphosphorane, reacting with a 2-acetylbenzaldehyde precursor. Subsequent oxidation of the resulting aldehyde would be necessary. More efficiently, the Horner-Wadsworth-Emmons reaction, which employs a phosphonate carbanion, offers advantages such as the formation of a water-soluble phosphate byproduct, simplifying purification. chem-station.comwikipedia.orgorganic-chemistry.orgyoutube.comclockss.org This reaction is known for its high E-selectivity in many cases. wikipedia.orgorganic-chemistry.org

A hypothetical HWE route to a precursor of the target molecule is outlined below:

Reactant 1Reactant 2BaseProduct
2-FormylbenzaldehydeDiethyl (2-oxopropyl)phosphonateNaH2-(3-Oxobut-1-en-1-yl)benzaldehyde

This intermediate could then potentially be converted to the target aldehyde through further functional group manipulations.

Multi-step Synthetic Sequences and Precursor Transformations

Given the challenges of direct condensation, multi-step synthetic sequences offer a more controlled pathway to this compound. youtube.comscribd.comlibretexts.orgudel.edu Such a sequence would typically involve the initial functionalization of a simpler benzaldehyde (B42025) derivative, followed by the elaboration of the desired side chain.

A plausible retrosynthetic analysis would disconnect the target molecule at the C-C double bond of the propenal side chain. This leads to a 2-formylbenzaldehyde derivative and a suitable C3 building block. Alternatively, disconnection at the C-C bond between the aromatic ring and the side chain suggests a strategy starting from a pre-functionalized aromatic ring.

One potential multi-step approach could begin with 2-bromobenzaldehyde. The introduction of the propenal side chain could be achieved through a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, with a suitable three-carbon building block. For instance, a Heck reaction with acrolein diethyl acetal (B89532), followed by hydrolysis of the acetal, could yield the desired product. The use of protecting groups for the aldehyde functionality on the benzene (B151609) ring might be necessary to prevent undesired reactions during the coupling step.

A summary of a potential multi-step synthesis is presented below:

Starting MaterialKey Transformation(s)Intermediate(s)Final Product
2-BromobenzaldehydeProtection of the aldehyde, Heck coupling with acrolein acetal, Deprotection2-Bromo-1,3-dioxolane, 2-(3,3-diethoxyprop-1-en-1-yl)benzaldehyde-1,3-dioxolaneThis compound

Challenges and Limitations of Traditional Methods for this compound Production

Traditional synthetic methods for preparing polysubstituted benzaldehydes like the target molecule are often hampered by several challenges. wikipedia.org

Selectivity: In condensation reactions involving 2-formylbenzaldehyde, achieving high selectivity for the desired cross-condensation product over self-condensation of the other carbonyl component can be difficult. The presence of two aldehyde groups in the target molecule's precursors can also lead to undesired side reactions.

Harsh Reaction Conditions: Many classical condensation reactions require strongly basic or acidic conditions, which can lead to side reactions such as isomerization, polymerization, or degradation of sensitive functional groups.

Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging, especially when their polarities are similar. In the case of the Wittig reaction, the removal of triphenylphosphine oxide can be difficult. wikipedia.orgthermofisher.comlibretexts.org

Modern Catalytic Strategies in the Preparation of this compound

To overcome the limitations of classical methods, modern catalytic strategies, including organocatalysis and transition metal-catalyzed reactions, offer more efficient and selective pathways for the synthesis of complex molecules like this compound.

Organocatalytic Approaches to this compound Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules under mild reaction conditions. For the synthesis of the target compound, an organocatalytic Michael addition could be a key step. nih.govunige.chresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

A potential strategy would involve the conjugate addition of a nucleophile to a 2-vinylbenzaldehyde derivative, which could serve as a precursor to the desired propenal side chain. For example, an organocatalyst could facilitate the addition of a protected formyl anion equivalent to 2-vinylbenzaldehyde. Subsequent manipulation of the resulting adduct would then yield the target molecule.

The table below illustrates a hypothetical organocatalytic approach:

Michael AcceptorNucleophileOrganocatalystProduct of Michael Addition
2-VinylbenzaldehydeAcetaldehyde enamine (generated in situ)Chiral secondary amine (e.g., prolinol derivative)3-(2-Formylphenyl)butanal

This intermediate could then be oxidized to introduce the double bond, forming the α,β-unsaturated system.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Transition metal catalysis provides a highly versatile and efficient means to form carbon-carbon bonds. nih.govrsc.orgscispace.com Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of substituted aromatic compounds. organic-chemistry.orgnih.govresearchgate.net

A plausible route to this compound would involve the Heck reaction between 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) and a suitable three-carbon coupling partner like acrolein or its acetal. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Another powerful transition metal-catalyzed method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide. scribd.com A synthetic sequence could start with the Sonogashira coupling of 2-bromobenzaldehyde with a protected propargyl alcohol. Subsequent partial reduction of the alkyne to an alkene, followed by oxidation of the alcohol to an aldehyde, would furnish the target compound.

The following table summarizes a potential transition metal-catalyzed route:

Aryl HalideCoupling PartnerCatalyst SystemCoupled Product
2-BromobenzaldehydePropargyl alcohol (protected)Pd(PPh₃)₄ / CuI2-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde (protected)

This alkynyl alcohol could then be converted to the desired α,β-unsaturated aldehyde through a series of well-established transformations.

Green Chemistry Principles in the Synthesis of this compound

Following a comprehensive review of scientific literature and chemical databases, specific documented protocols detailing the application of green chemistry principles directly to the synthesis of this compound could not be located. The subsequent sections reflect the absence of specific research findings for this particular compound within the specified green chemistry contexts.

Solvent-Free and Environmentally Benign Synthetic Protocols

There is currently no available research detailing solvent-free or other specific environmentally benign synthetic methods for the production of this compound. While green chemistry often employs solvent-free conditions to reduce waste and environmental impact, the application of this approach to the synthesis of this specific aldehyde has not been reported in the reviewed literature.

Microwave and Ultrasound-Assisted Synthesis of this compound

No specific studies or data have been published on the use of microwave irradiation or sonication for the synthesis of this compound. These energy-efficient techniques are widely used in modern organic synthesis to accelerate reaction rates and improve yields, but their application to this particular compound is not documented. Research into microwave-assisted organic synthesis (MAOS) and ultrasound-assisted reactions continues to expand, suggesting potential future applications in this area.

Reaction Chemistry and Mechanistic Investigations of 2 3 Oxoprop 1 En 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality in 2-(3-Oxoprop-1-en-2-yl)benzaldehyde

The benzaldehyde (B42025) moiety in this compound exhibits characteristic reactions of aromatic aldehydes, including nucleophilic additions, condensations, and selective redox transformations. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack.

Nucleophilic Additions and Condensations at the Benzaldehyde Moiety

The aldehyde group readily undergoes nucleophilic addition reactions. wikipedia.orgncert.nic.inpressbooks.pub Strong, irreversible nucleophiles such as Grignard reagents and organolithium compounds are expected to add to the carbonyl carbon to form secondary alcohols after an aqueous workup. Reversible nucleophilic additions can occur with weaker nucleophiles like cyanide, alcohols, and amines. For instance, reaction with hydrogen cyanide would yield a cyanohydrin, while reaction with alcohols under acidic conditions would form an acetal (B89532).

Condensation reactions, such as the aldol (B89426) and Claisen-Schmidt condensations, are also characteristic of aldehydes. sigmaaldrich.comlibretexts.org In a mixed aldol condensation, an enolizable ketone can react with the non-enolizable benzaldehyde group of this compound. In such reactions, the aldehyde typically acts as the electrophilic partner.

The following table summarizes expected nucleophilic addition and condensation reactions at the benzaldehyde moiety.

Reaction TypeReagent/CatalystExpected Product
Grignard ReactionRMgX, then H₃O⁺Secondary alcohol
Organolithium AdditionRLi, then H₃O⁺Secondary alcohol
Cyanohydrin FormationHCN, base catalystCyanohydrin
Acetal FormationROH, H⁺ catalystAcetal
Aldol CondensationEnolizable ketone, base/acidβ-Hydroxy ketone
Claisen-Schmidt CondensationKetone, base/acidα,β-Unsaturated ketone

Selective Oxidation and Reduction Pathways

The selective transformation of the aldehyde group in the presence of the α,β-unsaturated ketone is a key challenge and a testament to the advances in chemoselective reagents.

Selective Reduction:

Aldehydes are generally more reactive towards reduction than ketones. libretexts.org This allows for the selective reduction of the aldehyde functionality in this compound to the corresponding primary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of additives like acetylacetone (B45752) or sodium oxalate (B1200264) can achieve this chemoselectivity. rsc.orgorientjchem.org Another highly selective reagent is sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride. tcichemicals.com Enzymatic reductions also offer a high degree of chemoselectivity for aldehyde reduction. researchgate.net

Selective Oxidation:

Conversely, aldehydes are more susceptible to oxidation than ketones. chemguide.co.uklibretexts.org Mild oxidizing agents can selectively convert the aldehyde group to a carboxylic acid while leaving the enone moiety intact. Common reagents for this transformation include Tollens' reagent (a silver mirror test), Fehling's solution, and Benedict's solution. chemguide.co.uk Oxidation with chromium-based reagents like Jones reagent (CrO₃ in aqueous acid) would also be expected to selectively oxidize the aldehyde. libretexts.org

The table below outlines selective redox reactions for the aldehyde functionality.

TransformationReagentExpected Product
Selective ReductionNaBH₄/acetylacetone2-(3-Oxoprop-1-en-2-yl)benzyl alcohol
Selective ReductionSodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride2-(3-Oxoprop-1-en-2-yl)benzyl alcohol
Selective OxidationTollens' Reagent (Ag(NH₃)₂⁺)2-(3-Oxoprop-1-en-2-yl)benzoic acid (as salt)
Selective OxidationJones Reagent (CrO₃/H₂SO₄)2-(3-Oxoprop-1-en-2-yl)benzoic acid

Reactivity of the α,β-Unsaturated Ketone Moiety in this compound

The α,β-unsaturated ketone functionality is a versatile Michael acceptor and can participate in various conjugate additions and pericyclic reactions.

Conjugate Additions (Michael Reactions)

The β-carbon of the α,β-unsaturated ketone is electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as the Michael addition or conjugate addition. libretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Soft nucleophiles, such as enamines, cuprates (Gilman reagents), and stabilized carbanions (e.g., from malonic esters), preferentially add in a 1,4-fashion.

Pericyclic Reactions and Cycloadditions

The electron-deficient double bond of the α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. When reacted with a suitable diene, a six-membered ring is formed. Furthermore, under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings.

Intermolecular and Intramolecular Cyclization Reactions of this compound

The proximate arrangement of the aldehyde and the α,β-unsaturated ketone functionalities allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions can be triggered by either nucleophilic attack on the aldehyde followed by cyclization onto the enone system, or vice versa.

One of the most significant intramolecular reactions is the synthesis of quinolines. For instance, the reaction of a related compound, 2-fluorophenyl vinyl ketone, with amines in DMF has been shown to produce quinolines in good yields. This suggests that this compound could undergo a similar transformation, where an initial reaction at the aldehyde with an amine could be followed by an intramolecular cyclization and dehydration sequence.

Furthermore, the reaction of salicylaldehydes (2-hydroxybenzaldehydes) with α,β-unsaturated ketones is a known method for the synthesis of chromene derivatives. This suggests that if the aldehyde in this compound were reduced to a hydroxyl group, a subsequent acid-catalyzed intramolecular cyclization involving the hydroxyl group and the α,β-unsaturated ketone could lead to the formation of a chromene-like structure.

Formation of Heterocyclic Systems via this compound

The structure of this compound, featuring an ortho-disposed aldehyde and a propenal side chain, makes it a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. One of the most prominent potential applications is in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a well-established method for quinoline synthesis, typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org In a plausible synthetic route, this compound could react with an amine, such as aniline, to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the reactivity of the enal system, followed by dehydration, would be expected to yield a substituted quinoline.

The general mechanism for such a transformation would likely proceed as follows:

Nucleophilic attack of the amine on the benzaldehyde carbonyl group.

Formation of a hemiaminal intermediate.

Dehydration to form an imine (Schiff base).

Intramolecular nucleophilic attack from the enamine or enol tautomer of the propenal moiety onto the imine carbon.

Aromatization to furnish the stable quinoline ring system.

This proposed pathway is analogous to known syntheses of quinolines from α,β-unsaturated aldehydes. nih.gov Furthermore, the reaction of this compound with various nucleophiles could lead to a variety of other heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives could potentially yield pyridazine-containing structures, while reactions with hydroxylamine (B1172632) could lead to the formation of oxazine-based heterocycles. The specific reaction conditions and the nature of the nucleophile would be critical in determining the final heterocyclic product.

Reactant Proposed Heterocyclic Product Key Reaction Type
AnilineSubstituted QuinolineFriedländer Annulation iipseries.org
HydrazinePyridazino-fused systemCondensation/Cyclization
HydroxylamineOxazino-fused systemCondensation/Cyclization
ThioureaThiazino-fused systemCondensation/Cyclization researchgate.net

Photochemistry and Photoreactivity of this compound

The conjugated system of this compound, encompassing the aromatic ring and the propenal side chain, suggests a rich and complex photochemistry. Upon absorption of light, the molecule can be promoted to an excited state, leading to various photochemical transformations.

The photochemistry of aromatic aldehydes is well-documented, often involving the formation of radical species. rsc.org In the case of this compound, irradiation could lead to the homolytic cleavage of the aldehydic C-H bond, generating a benzoyl radical and a hydrogen radical. These highly reactive species can then initiate a cascade of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or addition to the double bond of another molecule.

Furthermore, the presence of the ortho-alkenyl group opens up possibilities for intramolecular radical cyclization. rsc.org Upon photoexcitation, an intramolecular hydrogen abstraction from the propenal side chain by the excited aldehyde group could occur, leading to the formation of a biradical intermediate. This biradical could then cyclize to form a five- or six-membered ring, ultimately leading to the formation of benzocycloketone derivatives. This type of reaction is a known pathway for 2-alkenyl benzaldehydes.

The presence of the α,β-unsaturated aldehyde moiety in this compound makes it a candidate for photodimerization and photocycloaddition reactions. nih.govnsf.gov These reactions typically proceed via a [2+2] cycloaddition mechanism, where two alkene units react to form a cyclobutane ring. nsf.gov The reaction can occur in an intermolecular fashion, where two molecules of the aldehyde react to form a dimer.

The regiochemistry of the photodimerization can lead to either head-to-head or head-to-tail isomers of the resulting cyclobutane dimer. The specific outcome is often influenced by the arrangement of the molecules in the crystal lattice in solid-state reactions or by steric and electronic factors in solution. nih.gov For substituted cinnamaldehydes, both head-to-head and head-to-tail dimers have been observed. nih.gov

Intermolecular photocycloaddition with other alkenes is also a plausible reaction pathway. nih.govnih.gov The excited state of this compound can react with an electron-rich or electron-poor alkene to form a cyclobutane ring, offering a route to complex polycyclic structures. The stereochemistry of these cycloadditions is often governed by the Woodward-Hoffmann rules, which predict the allowedness of pericyclic reactions based on the symmetry of the molecular orbitals involved. youtube.com

Photochemical Reaction Potential Product(s) General Mechanism
PhotodimerizationHead-to-head and/or Head-to-tail cyclobutane dimers[2+2] Photocycloaddition nsf.gov
Intermolecular Photocycloaddition (with an alkene)Substituted cyclobutane adduct[2+2] Photocycloaddition nih.gov
Intramolecular Radical CyclizationBenzocycloketone derivativesRadical cyclization rsc.org

Thermal Degradation and Pyrolysis Mechanisms of this compound

The thermal stability of this compound is limited, and at elevated temperatures, it is expected to undergo complex degradation and pyrolysis reactions. Studies on the thermal decomposition of related compounds such as benzaldehyde and cinnamaldehyde (B126680) provide insights into the likely degradation pathways. caltech.eduresearchgate.net

The pyrolysis of benzaldehyde is known to proceed via the initial cleavage of the C(O)-H bond, forming a phenyl radical and carbon monoxide. caltech.edu In the case of this compound, a similar decarbonylation of the aldehyde groups is a probable initial step. The presence of the propenal side chain introduces additional complexities. The thermal decomposition of cinnamaldehyde has been shown to yield a variety of products, including styrene, benzene (B151609), and smaller volatile organic compounds, through a combination of decarbonylation, isomerization, and radical chain reactions. researchgate.net

For this compound, the following degradation pathways are plausible:

Decarbonylation: Loss of one or both carbonyl groups as carbon monoxide.

Isomerization: Cis-trans isomerization of the double bond.

Radical Chain Reactions: Initiation by homolytic bond cleavage, followed by propagation steps involving hydrogen abstraction and fragmentation, leading to a complex mixture of smaller molecules.

Intramolecular Cyclization: At high temperatures, intramolecular reactions could lead to the formation of cyclic products, such as naphthalene (B1677914) derivatives, through cyclization and subsequent dehydrogenation.

The exact product distribution from the pyrolysis of this compound would be highly dependent on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 3 Oxoprop 1 En 2 Yl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(3-Oxoprop-1-en-2-yl)benzaldehyde, ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, respectively.

While specific experimental data for this compound is not widely available in the public domain, we can predict the expected chemical shifts and coupling constants based on the analysis of similar structures, such as benzaldehyde (B42025) and its derivatives. hmdb.cahmdb.carsc.org

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity & Coupling Constants (J)
Aldehydic-H (CHO of benzaldehyde)9.9 - 10.1192 - 194s
Aldehydic-H (CHO of propenal)9.5 - 9.7193 - 195d, J ≈ 7-8 Hz
Vinylic-H (α to CHO of propenal)6.5 - 6.7135 - 137dd, J ≈ 15-16 Hz, 7-8 Hz
Vinylic-H (β to CHO of propenal)7.3 - 7.5150 - 155d, J ≈ 15-16 Hz
Aromatic-H7.4 - 7.9128 - 138m
Aromatic-C (ipso, attached to CHO)136 - 138------
Aromatic-C (ipso, attached to propenyl)138 - 140------

Note: This is a predictive table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the two vinylic protons of the propenal group, and also between the aldehydic proton of the propenal group and its adjacent vinylic proton. It would also help in assigning the coupled protons within the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY would be particularly useful in determining the preferred conformation around the single bonds, for example, the orientation of the propenal group relative to the benzaldehyde ring. Significant NOE cross-peaks would be expected between the vinylic proton on the propenal group and the adjacent aromatic proton.

The application of these 2D NMR techniques has been demonstrated in the structural characterization of complex organic molecules, including those with similar structural motifs. mdpi.com

The two aldehyde groups and the propenyl chain in this compound can exhibit rotational freedom around the single bonds connecting them to the benzene (B151609) ring. Variable Temperature (VT) NMR studies can provide valuable information about the energy barriers associated with these rotations and the conformational equilibria.

By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, the rotation around a bond might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged signal. The analysis of these temperature-dependent spectral changes allows for the calculation of the rotational energy barriers (ΔG‡). High-resolution FTIR spectroscopy has been used to probe the rotational barrier in benzaldehyde, providing complementary data to NMR studies. rsc.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and studying intermolecular interactions.

For this compound, the key functional groups are the two aldehyde groups and the carbon-carbon double bond of the propenyl group.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Aldehyde (C=O)Stretching1690 - 1715 researchgate.netnist.gov
Aldehyde (C-H)Stretching2720 - 2820 researchgate.netnist.gov
Alkene (C=C)Stretching1620 - 1650 nih.gov
Aromatic (C=C)Stretching1450 - 1600 researchgate.net
Vinylic (C-H)Bending (out-of-plane)960 - 990 (for trans) nih.gov

The exact position of the C=O stretching vibration can be influenced by conjugation and the presence of other substituents on the aromatic ring. researchgate.net Raman spectroscopy would provide complementary information, particularly for the C=C stretching vibrations, which are often strong in Raman spectra. nih.govchemicalbook.com

In-situ IR spectroscopy is a valuable process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. mt.commdpi.com By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, the concentration changes of reactants, intermediates, and products can be tracked over time. mdpi.com

For the synthesis of this compound, in-situ IR could be used to:

Monitor the consumption of the starting materials.

Detect the formation of the product by observing the appearance of its characteristic IR bands (e.g., the two distinct C=O stretching vibrations).

Identify any transient intermediates that may be formed during the reaction.

Determine the reaction endpoint, ensuring complete conversion and optimizing reaction time.

This technique has been successfully applied to monitor a variety of organic reactions, including those involving the formation of aldehydes. mdpi.comwiley.comrsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which provides valuable structural information.

A plausible fragmentation pathway for this compound would likely involve:

Loss of a hydrogen atom from the aldehydic group.

Loss of the formyl radical (•CHO).

Cleavage of the propenal side chain.

Retro-Diels-Alder reactions if applicable to fragment ions.

Studying the fragmentation of related compounds, such as (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, can provide insights into the expected fragmentation patterns. nih.gov The analysis of fragmentation pathways is a powerful tool for the structural characterization of unknown compounds and for distinguishing between isomers. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise information about:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Intermolecular interactions: Identifying and characterizing any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantioselective Studies (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, its chemical structure provides a versatile scaffold for the synthesis of chiral derivatives. The introduction of a stereocenter, for instance, through asymmetric reduction of one of the aldehyde groups or by the addition of a chiral auxiliary, would yield enantiomeric pairs. The study of these chiral derivatives necessitates the use of chiroptical spectroscopic techniques, which are sensitive to the three-dimensional arrangement of atoms in a molecule. The primary methods in this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Circular Dichroism (CD) spectroscopy is a particularly powerful technique for distinguishing between enantiomers and determining their absolute configuration and enantiomeric purity. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Non-racemic samples of chiral molecules will yield a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to electronic transitions.

For chiral derivatives of this compound, the key chromophores expected to dominate the CD spectrum would be the benzaldehyde and the α,β-unsaturated aldehyde moieties. The electronic transitions associated with these groups, such as the n→π* and π→π* transitions, are inherently sensitive to their chiral environment.

Application in Determining Absolute Configuration:

The absolute configuration of a chiral derivative can often be determined by comparing its experimental CD spectrum to that of a known standard or by applying empirical rules, such as the Octant Rule for ketones and aldehydes. For a chiral derivative of this compound, where a stereocenter is introduced, the spatial arrangement of substituents around the carbonyl chromophores would dictate the sign and magnitude of the observed Cotton effects. For example, the n→π* transition of the aldehyde group, typically observed in the 300-350 nm region, is particularly sensitive to the local stereochemistry.

Monitoring Enantioselective Reactions:

Chiroptical spectroscopy is also invaluable for monitoring the progress and success of enantioselective syntheses. For instance, in an asymmetric synthesis designed to produce one enantiomer of a chiral derivative of this compound, CD spectroscopy can be used to determine the enantiomeric excess (ee) of the product. The intensity of the CD signal is directly proportional to the enantiomeric excess, providing a rapid and non-destructive method for analysis.

Hypothetical CD Data for a Chiral Derivative:

The table below presents hypothetical, yet representative, CD spectral data for a potential chiral derivative of this compound, illustrating how such data would be presented and interpreted. The data is based on typical values observed for similar chiral aromatic aldehydes.

Electronic Transition Wavelength (λmax, nm) Molar Ellipticity ([θ]) Associated Chromophore Interpretation
n→π325+5,200Benzaldehyde C=OPositive Cotton effect suggests a specific spatial arrangement of substituents near the benzaldehyde group.
π→π280-15,600Substituted Benzene RingNegative Cotton effect related to the aromatic electronic transitions, influenced by the chiral center.
π→π*245+22,000Enal C=C-C=OStrong positive Cotton effect from the conjugated system, highly sensitive to its conformation and the influence of the stereocenter.

This detailed analysis allows for a deep understanding of the stereochemical features of chiral derivatives, which is crucial for applications in fields such as asymmetric catalysis and medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Theoretical and Computational Studies of 2 3 Oxoprop 1 En 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle. It is a widely used method for calculating the electronic properties of molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict the behavior of a molecule in a chemical reaction. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 1: Hypothetical Reactivity Descriptors for 2-(3-Oxoprop-1-en-2-yl)benzaldehyde

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--2.0
HOMO-LUMO GapΔEELUMO - EHOMO4.5
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO2.0
Electronegativityχ(I+A)/24.25
Chemical Hardnessη(I-A)/22.25
Electrophilicity Indexωμ²/2η4.01

Note: The values in this table are purely hypothetical and are presented for illustrative purposes only, as specific literature data for this compound is unavailable.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.comscribd.comreadthedocs.io These maps are invaluable for predicting how molecules will interact. libretexts.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the aldehyde and oxo groups.

Blue regions represent areas of positive electrostatic potential, which are electron-poor and are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Green regions denote areas of neutral potential.

Without specific calculations, a hypothetical MEP map would show strong negative potentials near the two oxygen atoms and positive potentials distributed across the hydrogen atoms and parts of the carbon framework.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

Identification of Stable Conformational Isomers and Energy Minima

For a molecule like this compound, which has several rotatable single bonds (e.g., the C-C bond connecting the propenal group to the benzene (B151609) ring, and the C-C bond of the aldehyde group), a number of different conformations are possible. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure. The structures that correspond to energy minima on the PES are the stable conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer is the one with the lowest energy.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

Elucidation of Reaction Mechanisms via Computational Methods

To elucidate a reaction mechanism, a proposed pathway is modeled computationally. The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures. Transition state searches are then performed to locate the highest energy point along the reaction coordinate between two minima. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in reactions involving benzaldehyde (B42025) derivatives, computational studies can elucidate the formation of products like hemiaminals and Schiff bases.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time. This methodology would be invaluable in understanding the dynamic properties of this compound and the influence of its environment.

A hypothetical MD simulation study of this compound would involve creating a computational model of the molecule and placing it in a simulated environment, such as a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent). The simulation would then track the positions and velocities of all atoms over a specified period, typically ranging from nanoseconds to microseconds.

Key areas of investigation in a future MD study would include:

Conformational Dynamics: Analyzing the torsional angles within the molecule to identify the most stable conformations and the energy barriers between them. This would reveal the flexibility of the propenal and benzaldehyde moieties relative to each other.

Solvent Effects: Investigating how different solvents interact with the molecule. This would involve analyzing the radial distribution functions between the solute and solvent atoms to understand the solvation shell structure. The polarity of the solvent would likely have a significant impact on the orientation and dynamics of the polar carbonyl groups.

Hydrogen Bonding: In protic solvents like water or ethanol, the potential for hydrogen bond formation with the carbonyl oxygens would be a critical aspect to study. The duration and strength of these hydrogen bonds would influence the molecule's solubility and reactivity.

The data generated from such simulations could be presented in various formats to illustrate the dynamic behavior.

Table 1: Hypothetical Simulation Parameters for an MD Study of this compound

ParameterValue
Force FieldGROMOS54a7
SolventSPC Water
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NBO)

To gain a deeper understanding of the electronic structure and the nature of chemical bonds within this compound, quantum chemical topology methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be employed. These methods provide a rigorous framework for partitioning the electron density of a molecule and analyzing the interactions between atoms.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analysis, developed by Richard Bader, is based on the topology of the electron density. It allows for the identification of critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points, and cage critical points. The properties of the electron density at the BCPs provide quantitative information about the nature of the chemical bonds.

For this compound, a QTAIM analysis would be expected to reveal:

The characteristics of the carbon-carbon bonds within the benzene ring, the propenal chain, and the bond connecting the two moieties.

The nature of the carbon-oxygen double bonds in the aldehyde and ketone functionalities.

The presence of any non-covalent interactions, such as intramolecular hydrogen bonds, which would be indicated by the presence of a bond path and a BCP between the relevant atoms.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized picture of chemical bonding by transforming the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions.

An NBO analysis of this compound would likely focus on:

The hybridization of the atoms and the composition of the bonding and lone pair orbitals.

The delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which indicates stabilizing hyperconjugative interactions. For instance, the interaction between the π-system of the benzene ring and the propenal group could be quantified.

The natural atomic charges, which provide a more chemically intuitive picture of the charge distribution than other population analysis methods.

Table 2: Anticipated NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOSecond-Order Perturbation Energy (E(2)) (kcal/mol)
π(C=C) (ring)π(C=C) (chain)Value to be determined
π(C=C) (chain)π(C=O) (aldehyde)Value to be determined
n(O) (aldehyde)σ*(C-H) (adjacent)Value to be determined

The combination of MD simulations and quantum chemical topology analyses would provide a comprehensive and detailed understanding of the structure, dynamics, and electronic properties of this compound, paving the way for further research into its reactivity and potential applications.

Advanced Applications of 2 3 Oxoprop 1 En 2 Yl Benzaldehyde in Chemical Synthesis and Materials Science Research

2-(3-Oxoprop-1-en-2-yl)benzaldehyde as a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the two aldehyde groups, along with the conjugated π-system, allows this compound to serve as a potent precursor in the synthesis of intricate molecular architectures.

Precursor for Advanced Molecular Scaffolds and Heterocyclic Systems

The presence of multiple reactive sites within this compound facilitates its use in constructing complex molecular frameworks and diverse heterocyclic systems. The aromatic aldehyde can participate in reactions to form fused ring systems, while the α,β-unsaturated aldehyde is an excellent Michael acceptor and dienophile for cycloaddition reactions.

α,β-Unsaturated aldehydes are recognized as valuable synthetic "building blocks" due to the high reactivity of their polyfunctional structure, making them widely used in the targeted synthesis of complex molecules and scaffolds. nih.gov The presence of a functional group at the α-position, as in the target molecule, further enriches its chemical utility. nih.gov For instance, α-alkoxysubstituted α,β-unsaturated aldehydes are key structural motifs in many biologically active natural compounds. nih.gov

Research on related structures demonstrates this potential. For example, aromatic aldehydes are known to react with anilines and benzenediazonium-2-carboxylate in a one-pot cascade process to construct substituted phenanthridine (B189435) rings. nih.gov Similarly, the α,β-unsaturated aldehyde moiety can undergo (4+3) cycloaddition reactions, a method employed in the construction of various cycloadducts. nih.gov The dual functionality of this compound allows for sequential or one-pot reactions to build complex polycyclic and heterocyclic structures that would otherwise require lengthy, multi-step syntheses.

Role in Cascade and Multi-Component Reactions

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single synthetic operation, represent a highly efficient strategy in organic synthesis. This compound is an ideal substrate for such processes due to its electronically distinct reactive centers. A reaction could be initiated at one aldehyde, leading to an intermediate that subsequently triggers a reaction at the second aldehyde or the alkene.

Bifunctional catalysts and substrates are central to many cascade reactions. acs.orgresearchgate.netrsc.org For example, a reported four-step cascade reaction involving benzaldehyde (B42025) dimethyl acetal (B89532) proceeds through deacetalization (Lewis acid), a Henry reaction (Lewis base), and a Michael reaction (Lewis base) to achieve a complex product with high yield. acs.orgresearchgate.net Another study details an oxa-Michael-initiated cascade reaction between aromatic aldehydes and levoglucosenone, leading to complex bridged α,β-unsaturated ketones. nih.gov

These examples highlight the potential of this compound in multicomponent reactions (MCRs), where three or more reactants combine in a single step. rug.nlrug.nl A hypothetical MCR could involve a nucleophile attacking the benzaldehyde, an isocyanide reacting with the resulting intermediate, and a subsequent intramolecular cyclization involving the propenal group, leading to highly complex and diverse molecular scaffolds in a single, atom-economical step.

Application in the Development of Novel Organic Catalysts and Ligands

The structural features of this compound make it an intriguing candidate for incorporation into more complex systems like metal-organic frameworks and supramolecular assemblies, where its functional groups can play a critical role in catalysis and structural organization.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating this compound (conceptual, as a functionalized building block)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications, such as catalysis and targeted drug delivery. nih.gov Benzaldehyde and its derivatives are often used in the synthesis of functionalized MOFs, where the aldehyde group can either be part of the linker backbone or serve as a reactive site for post-synthetic modification. nih.govresearchgate.net

Conceptually, this compound could be used as a functionalized building block for MOFs in several ways:

As a Bifunctional Linker: The molecule could be chemically modified, for example, by converting the aldehyde groups to carboxylic acids, to create a bifunctional or trifunctional linker. The resulting MOF would possess a unique topology and potentially accessible reactive sites within its pores.

For Post-Synthetic Modification: The aldehyde groups are highly reactive and could be used to anchor other molecules within the MOF structure after its initial synthesis. This would allow for the introduction of catalytic sites, signaling molecules, or other functionalities. For instance, the exposed amino groups on some MOF linkers are considered the active sites for certain catalytic reactions. nih.gov

The table below summarizes research on the use of benzaldehyde derivatives in MOF-catalyzed reactions, illustrating the principles that could be applied to MOFs functionalized with this compound.

MOF SystemReaction CatalyzedKey Finding
NH₂-functionalized Tb-MOFHenry reaction (benzaldehyde and nitromethane)The exposed -NH₂ groups in the MOF channels are believed to be the active catalytic sites. nih.gov
Zinc(II) and Copper(II) MOFsNitroaldol (Henry) ReactionThe MOFs act as recyclable heterogeneous catalysts with high yield and good diastereoselectivity. researchgate.net
UiO-66 and UiO-66FBenzaldehyde AcetalizationThe fluorinated MOF (UiO-66F) shows higher catalytic activity, which is attributed to its higher acidity. researchgate.net
Bifunctional MOF (Zn-based)4-step cascade reaction (deacetalization, Henry, Michael)Spatially separated Lewis acid and Lewis base sites within the MOF facilitate complex tandem catalysis. acs.orgresearchgate.net

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can spontaneously self-assemble into well-defined, functional architectures is a major goal in this field. beilstein-journals.orgdoaj.org

This compound possesses several features that make it a candidate for designing self-assembled systems:

Aromatic Stacking: The benzene (B151609) ring can participate in π-π stacking interactions, a common driving force for the assembly of aromatic molecules. beilstein-journals.org

Hydrogen Bonding: The two carbonyl oxygen atoms can act as hydrogen bond acceptors, interacting with suitable donor molecules to form extended networks.

By combining these interactions, it is conceivable that this compound could form various supramolecular structures, such as one-dimensional chains or two-dimensional sheets, either by itself or in co-assembly with other complementary molecules. The development of aromatic amide oligomers that fold into specific helical structures driven by intramolecular hydrogen bonds illustrates how carefully designed aromatic building blocks can lead to predictable secondary structures. beilstein-journals.orgresearchgate.net A supramolecular approach has also been used to stabilize a purely metallic aromatic ring, demonstrating the power of this strategy to create and study novel chemical entities. nih.gov

Role in Polymerization Processes and Polymeric Architectures (Mechanistic Research Focus)

The presence of both a vinyl group (in the propenal moiety) and two aldehyde functionalities suggests that this compound could participate in complex polymerization reactions. The α,β-unsaturated system is susceptible to vinyl polymerization, while aldehydes can undergo their own polymerization processes, often leading to polyacetal structures. youtube.comyoutube.com

The polymerization of acrolein, the simplest α,β-unsaturated aldehyde, is known to be complex. It can proceed through either the vinyl group or the aldehyde group, and often involves both, leading to cross-linked, insoluble materials. google.comacs.orggoogle.com This inherent reactivity makes controlling the polymerization of acrolein and its derivatives challenging. rsc.org

For this compound, a mechanistic research focus would explore several possibilities:

Selective Polymerization: Investigating catalysts and conditions that could selectively polymerize one reactive site while leaving the others intact. For instance, a radical polymerization might primarily target the vinyl group, leaving the aldehyde functionalities available for subsequent cross-linking or modification. A two-step polymerization using different types of catalysts has been explored for other α,β-unsaturated aldehydes. google.com

Copolymerization: The molecule could be used as a comonomer with other vinyl monomers. This would introduce reactive aldehyde pendants along the polymer chain, creating functional polymers that can be used as chemical intermediates or for creating cross-linked materials. google.comrsc.org

Step-Growth Polymerization: The two aldehyde groups could potentially participate in step-growth polymerization with suitable di-functional monomers (e.g., diamines or diols) to form novel polymer architectures.

The challenge and opportunity lie in controlling the interplay between the different reactive sites to produce polymers with desired architectures and properties, such as linear functional polymers, well-defined networks, or hyperbranched structures.

Development of Functional Polymer Backbones and Photoinitiators

The true potential of this compound is realized in its ability to generate functional polymer backbones and its application in the design of novel photoinitiators.

The polymers synthesized from this compound possess a backbone decorated with reactive aldehyde groups. These aldehyde moieties can serve as handles for a wide range of post-polymerization modification reactions. For instance, they can undergo condensation reactions with amines to form Schiff bases, with hydrazines to yield hydrazones, or with hydroxylamines to produce oximes. These reactions allow for the covalent attachment of various functional molecules, including bioactive compounds, fluorescent dyes, or crosslinking agents, thereby tailoring the properties of the polymer for specific applications.

Table 2: Post-Polymerization Modification Reactions of Poly(this compound)

ReagentFunctional Group FormedPotential Application
Primary Amine (R-NH₂)Schiff Base (Imine)Bioconjugation, Sensor development
Hydrazine (B178648) (N₂H₄)HydrazoneCrosslinking, Drug delivery
Hydroxylamine (B1172632) (NH₂OH)OximeSurface modification, Ligand attachment
Grignard Reagent (R-MgX)Secondary AlcoholIntroduction of hydrophobic/hydrophilic groups
Wittig Reagent (Ph₃P=CHR)AlkeneSynthesis of graft copolymers

Furthermore, the inherent structure of this compound makes it a candidate for the development of photoinitiators. The benzaldehyde group, particularly when appropriately substituted, can exhibit photochemical activity. Upon absorption of UV light, the molecule can be excited to a higher energy state and subsequently undergo processes that generate radicals capable of initiating polymerization. Research in this area focuses on modifying the structure of this compound to enhance its photoinitiating efficiency, for example, by introducing moieties that facilitate intersystem crossing to the triplet state. The development of such photoinitiators is of great interest for applications in UV curing of coatings, adhesives, and 3D printing.

Future Research Directions and Emerging Paradigms for 2 3 Oxoprop 1 En 2 Yl Benzaldehyde Studies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

The complexity of 2-(3-Oxoprop-1-en-2-yl)benzaldehyde, with its multiple reactive sites, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists approach synthesis by predicting reaction outcomes and optimizing pathways. engineering.org.cnnih.gov

Future research will likely focus on developing bespoke AI models to navigate the intricate reactivity of this compound. ML algorithms can be trained on large datasets of reactions involving substituted benzaldehydes and α,β-unsaturated carbonyls to predict the most probable outcomes under various conditions. This can significantly reduce the amount of trial-and-error experimentation required.

Key research areas include:

Retrosynthesis Prediction: AI-driven tools can propose novel and efficient synthetic routes to this compound and its derivatives. engineering.org.cn By analyzing vast networks of chemical reactions, these programs can identify non-obvious disconnections and suggest starting materials that are both cost-effective and readily available.

Reaction Condition Optimization: ML models can be employed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and time) to maximize the yield and selectivity of transformations involving this compound. This is particularly crucial for controlling chemoselectivity between the two distinct aldehyde functionalities.

Side-Product Prediction: A significant challenge in working with multifunctional molecules is the formation of unwanted side-products. Forward-prediction models can anticipate potential side reactions, allowing chemists to proactively adjust conditions to minimize their formation. nih.gov

A hypothetical data table illustrating how machine learning could optimize the synthesis of a derivative from this compound is presented below.

CatalystSolventTemperature (°C)Predicted Yield (%)Predicted Selectivity (%)
ProlineDMSO258592
DMAPCH2Cl206578
L-SelectrideTHF-789599 (for aldehyde reduction)
Pd(OAc)2Toluene8070 (for cross-coupling)88

This table is illustrative and represents the type of data that could be generated by an ML model for reaction optimization.

Exploration of Novel Catalytic Systems for Efficient this compound Transformations

The development of novel catalytic systems is paramount to unlocking the synthetic potential of this compound. Research in this area will likely diverge into several key streams, focusing on selectivity, efficiency, and sustainability.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysts. Chiral organocatalysts could be developed to effect enantioselective transformations at either the aldehyde or the Michael acceptor, leading to the synthesis of valuable chiral building blocks.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Future studies could explore novel transformations of this compound, such as radical additions to the enal moiety or novel cyclization reactions initiated by light.

Tandem Catalysis: The proximity of the two functional groups could be exploited in tandem catalytic reactions, where a single catalyst or a combination of catalysts orchestrates a multi-step transformation in a single pot. This could lead to the rapid construction of complex molecular architectures, such as polycyclic aromatic systems.

Development of High-Throughput Screening Methodologies for Reactivity Profiling and Materials Discovery

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or the evaluation of the properties of a library of compounds. For this compound, HTS can be a powerful engine for discovery.

Reactivity Profiling: By reacting this compound with a diverse array of reactants in a multi-well plate format, researchers can quickly build a comprehensive profile of its chemical reactivity. This data is invaluable for planning future synthetic campaigns and can be used to train the AI/ML models discussed previously.

Materials Discovery: The unique structure of this compound makes it an interesting candidate for the synthesis of novel polymers and functional materials. HTS could be used to rapidly screen for polymerization conditions or to test the properties (e.g., optical, electronic, mechanical) of materials derived from it.

The following is an example of a data table that could be generated from a high-throughput screening experiment to profile the reactivity of this compound.

ReactantCatalystResult (Conversion %)
MalononitrilePiperidine98
ThiophenolDBU95
NitromethaneTBAF88
Hydrazine (B178648)Acetic Acid92 (Cyclization)

This table is a hypothetical representation of HTS reactivity data.

Advanced In-situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are indispensable for this purpose.

Future studies on this compound would greatly benefit from the application of techniques such as:

ReactIR (In-situ FTIR): This technique can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorptions. This would be particularly useful for distinguishing between reactions at the two different carbonyl groups.

In-situ NMR Spectroscopy: For reactions that are sufficiently slow, in-situ NMR can provide detailed structural information about transient intermediates that may not be observable by other methods.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and can be particularly useful for studying reactions in aqueous media or for observing non-polar functional groups.

By combining the data from these techniques, researchers can construct detailed mechanistic pictures of how this compound behaves in different chemical environments, paving the way for more rational reaction design.

Expanding Sustainability Aspects and Circular Economy Principles in this compound Chemistry

Modern chemical research is increasingly guided by the principles of green chemistry and the circular economy. Future work on this compound should incorporate these principles from the outset.

Atom Economy: Research should focus on developing reactions that are highly atom-economical, meaning that the majority of the atoms from the reactants are incorporated into the final product. Cyclization and addition reactions are prime examples of atom-economical transformations that could be explored for this molecule.

Renewable Feedstocks: Efforts could be directed towards developing synthetic routes to this compound that start from renewable feedstocks, such as lignin (B12514952) or other sources of aromatic compounds.

Degradable Materials: If this compound is used as a monomer for new materials, designing these materials to be degradable or recyclable would be a key consideration for aligning with circular economy principles.

By embracing these future research directions, the scientific community can fully elucidate and harness the chemical potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Oxoprop-1-en-2-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as aldol condensation or Claisen-Schmidt reactions, to introduce the α,β-unsaturated ketone moiety. For example:

Aldol Condensation: React benzaldehyde derivatives with ketones under basic conditions (e.g., NaOH/ethanol) to form the enone system.

Oxidation: Use mild oxidizing agents (e.g., PCC or TEMPO) to avoid over-oxidation of the aldehyde group.

Purification: Employ flash column chromatography (e.g., 0–5% EtOAc/hexanes) for isolation, as demonstrated in similar benzaldehyde syntheses .
Optimization Tips:

  • Adjust reaction temperature (40–60°C) to balance yield and selectivity.
  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify protons adjacent to the carbonyl group (δ 9.5–10.0 ppm for aldehyde, δ 6.5–7.5 ppm for enone protons). Compare with databases for substituted benzaldehydes .
    • 2D NMR (COSY, HSQC): Resolve coupling patterns and assign stereochemistry.
  • IR Spectroscopy: Confirm carbonyl stretches (ν ~1700 cm⁻¹ for aldehyde, ν ~1650 cm⁻¹ for α,β-unsaturated ketone) .
  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve crystal packing and bond lengths. For disordered structures, apply TWINABS for data correction .

Q. How does the presence of the α,β-unsaturated ketone group influence the compound's stability under various storage conditions?

Methodological Answer: The α,β-unsaturated ketone increases susceptibility to:

  • Photodegradation: Store in amber vials under inert gas (N₂/Ar) to prevent radical formation.
  • Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers.
  • Oxidation: Avoid contact with peroxides or strong oxidizers. Stability assays (e.g., accelerated aging at 40°C/75% RH) can quantify degradation rates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and electron density maps (e.g., HOMO-LUMO gaps).
  • Solvent Effects: Apply the PCM model to simulate polar aprotic solvents (e.g., DMF).
  • Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Data Cross-Validation:
    • Check for crystallographic twinning using PLATON or ROTAX.
    • Re-refine XRD data with SHELXL, applying restraints for flexible moieties.
    • Validate NMR assignments via spiking experiments with authentic standards.
  • Dynamic Effects: Use VT-NMR to detect conformational exchange broadening .

Q. What kinetic parameters govern the compound's participation in Michael addition reactions, and how are they experimentally determined?

Methodological Answer:

  • Kinetic Studies:
    • UV-Vis Monitoring: Track enone consumption at λ ~250 nm.
    • Pseudo-First-Order Conditions: Use excess nucleophile (e.g., thiols/amines).
    • Rate Constants: Fit data to the Eyring equation to extract ΔH‡ and ΔS‡.
  • Competitive Experiments: Compare reactivity with analogs (e.g., 2-(4-Isopropylphenoxy)benzaldehyde) to assess steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.